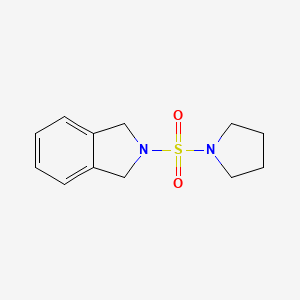![molecular formula C21H22N4OS B6430096 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-38-0](/img/structure/B6430096.png)
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one” is a complex organic molecule. It contains a 1,2,5-thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives have been synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis
The molecular structure of 1,2,5-thiadiazole derivatives has been studied extensively. An overview of all currently known structures containing the 1,2,5-thiadiazole motif is provided according to the Cambridge Structural Database search . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives have been explored in various studies. For example, the reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis . For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Applications De Recherche Scientifique
Anticancer Activity
This compound could potentially be used in the development of anticancer drugs . Derivatives of 1,2,4-triazole, which is structurally similar to the compound , have shown promising cytotoxic activity against human cancer cell lines including MCF-7, Hela, and A549 .
Antimicrobial Activity
1,3,4-thiadiazole derivatives, which share a similar structure with the compound, have been reported to exhibit a wide range of biological activities, including antimicrobial activity . This suggests that “3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one” could potentially be used in the development of new antimicrobial agents.
Antituberculosis Activity
1,3,4-thiadiazole derivatives have also been reported to have antituberculosis activity . This suggests that the compound could potentially be used in the development of new antituberculosis drugs.
Antiviral Activity
1,3,4-thiadiazole derivatives have been reported to have antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Carbonic Anhydrase Inhibitor
1,3,4-thiadiazole derivatives have been reported to have carbonic anhydrase inhibitory activity . This suggests that the compound could potentially be used in the development of new carbonic anhydrase inhibitors.
Antitrypanosomal Agent
1,3,4-thiadiazole derivatives have been reported to have antitrypanosomal activity . This suggests that the compound could potentially be used in the development of new antitrypanosomal drugs.
Anticonvulsant Activities
1,3,4-thiadiazole derivatives have been reported to have anticonvulsant activities . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs.
Mécanisme D'action
While the specific mechanism of action for “3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one” is not available, it’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .
Orientations Futures
The future research directions involving these compounds could include further exploration of their biological activities and potential applications in medicine. For instance, 1,3,4-thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, these compounds could be further studied for their potential use in the treatment of various diseases.
Propriétés
IUPAC Name |
3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(25-13-11-24(12-14-25)20-16-22-27-23-20)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHDFHVZMJIUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6430019.png)
![N-(2,6-difluorophenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B6430025.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)
![methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate](/img/structure/B6430061.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)
![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6430074.png)
![2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6430094.png)
![2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430101.png)
![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B6430126.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)
